Lipophilicity: o-Tolylthio vs. Phenylthio Analog
The ortho-methyl substituent on the aromatic ring increases the computed lipophilicity of 4-(o-tolylthio)butan-2-one relative to the unsubstituted 4-(phenylthio)butan-2-one. This difference is quantifiable via the XLogP3-AA algorithm, a well-established predictor of partition coefficient [1]. The higher XLogP3-AA value for the target compound indicates greater membrane permeability potential and altered retention in reverse-phase chromatography, which can be leveraged for specific assay design or purification workflows [1].
| Evidence Dimension | Computed log P (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 4-(Phenylthio)butan-2-one: XLogP3-AA = 2.1 |
| Quantified Difference | ΔXLogP3-AA = +0.4 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
A 0.4 log unit increase in predicted lipophilicity can translate to a roughly 2.5-fold increase in octanol-water partition, which significantly impacts biological assay outcomes and chromatographic method development.
- [1] PubChem. Computed properties for 4-(o-tolylthio)butan-2-one (CID 60892602) and 4-(phenylthio)butan-2-one (CID 704452). XLogP3-AA values, 2024. View Source
